

Prometon-d14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Prometon-d14

Cat. No.: B12304778

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An In-depth Examination of the Isotope-Labeled Herbicide: Properties, Mechanism of Action, and Analytical Methodologies

This technical guide provides a comprehensive overview of **Prometon-d14**, a deuterated analog of the non-selective herbicide Prometon. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and a breakdown of its core signaling pathway.

Core Properties of Prometon-d14 and Prometon

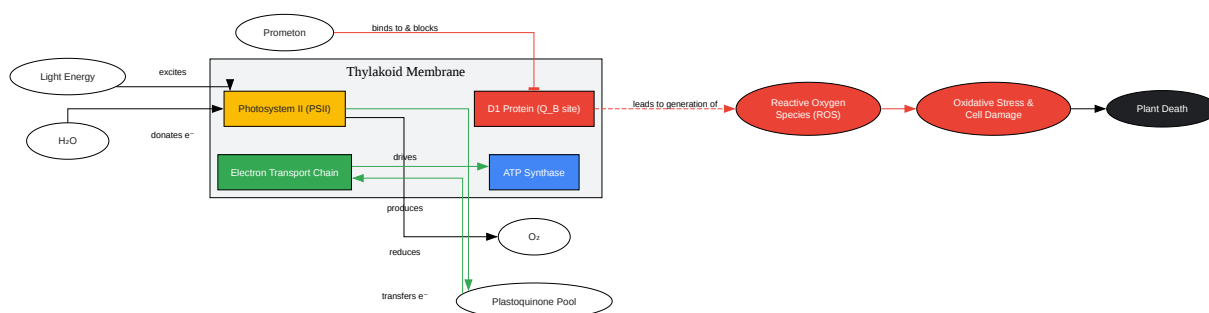
Prometon-d14 is a stable, isotope-labeled version of Prometon, primarily used as an internal standard in analytical studies for the accurate quantification of Prometon in various matrices.^[1] The physical and chemical properties of both **Prometon-d14** and its unlabeled counterpart, Prometon, are summarized below.

Property	Prometon-d14	Prometon
CAS Number	1219803-45-8[1][2][3]	1610-18-0[4][5]
Molecular Formula	C ₁₀ H ₅ D ₁₄ N ₅ O[2]	C ₁₀ H ₁₉ N ₅ O[4][6]
Molecular Weight	239.38 g/mol [1][2]	225.29 g/mol [4][5][6]
Synonyms	Prometon D14 (di-iso-propyl D14)	2,4-bis(isopropylamino)-6-methoxy-s-triazine; Methoxypropazine[4]
Chemical Class	Triazine	Triazine

Mechanism of Action: Photosystem II Inhibition

Prometon functions as a non-selective, pre- and post-emergent herbicide by inhibiting photosynthesis.[4] Its primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Prometon competitively binds to the Q(B) binding site on the D1 protein of the PSII reaction center.[7][8] This binding event blocks the electron transport from the primary quinone acceptor (Q(A)) to the secondary quinone acceptor (Q(B)). The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This oxidative stress causes lipid peroxidation, membrane damage, and ultimately, cell death.



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Figure 1: Simplified signaling pathway of Prometon's herbicidal action.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of Prometon.

Analysis of Prometon and its Metabolites in Soil

This protocol is adapted from established methods for triazine herbicide analysis in soil.

1. Sample Preparation and Extraction:

- Air-dry a 50g soil sample and sieve through a 2mm mesh.
- Weigh 20g of the prepared soil into a 50mL centrifuge tube.
- Add a known concentration of **Prometon-d14** as an internal standard.

- Add 20mL of a 1:1 (v/v) mixture of acetonitrile and water.
- Vortex for 2 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

2. Solid Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with 5mL of methanol followed by 5mL of deionized water.
- Load the combined supernatant onto the cartridge.
- Wash the cartridge with 5mL of a 5% methanol in water solution.
- Elute the analytes with 10mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1mL of the mobile phase for analysis.

3. LC-MS/MS Analysis:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Detection: Tandem mass spectrometry in positive ion mode, monitoring for the specific mass transitions of Prometon and its metabolites.

In Vitro Assessment of Photosystem II Inhibition

This protocol utilizes chlorophyll fluorescence to measure the inhibitory effect of Prometon on PSII.

1. Plant Material and Treatment:

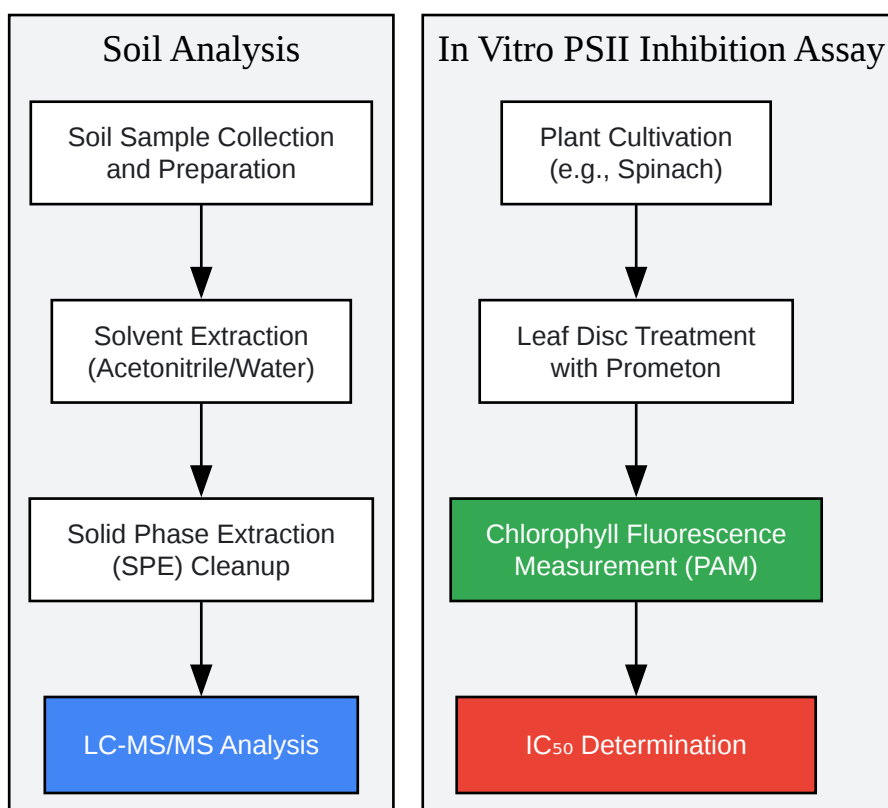
- Grow a suitable indicator plant species (e.g., *Arabidopsis thaliana* or spinach) in a controlled environment.
- Prepare a series of Prometon solutions of varying concentrations (e.g., 0, 1, 10, 50, 100 μM) in a buffer solution.
- Excise leaf discs and float them on the respective Prometon solutions.
- Incubate for a defined period (e.g., 2 hours) under low light conditions.

2. Chlorophyll Fluorescence Measurement:

- Dark-adapt the leaf discs for at least 20 minutes.[\[9\]](#)
- Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.
- Key parameters to measure include:
 - F_v/F_m : Maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII damage.[\[10\]](#)
 - Φ_{PSII} : Effective quantum yield of PSII.
 - qP: Photochemical quenching.
 - NPQ: Non-photochemical quenching.

3. Data Analysis:

- Plot the chlorophyll fluorescence parameters against the Prometon concentration to determine the half-maximal inhibitory concentration (IC_{50}).



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